molecular formula C19H18N2O B3130606 (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile CAS No. 343877-81-6

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile

Cat. No.: B3130606
CAS No.: 343877-81-6
M. Wt: 290.4 g/mol
InChI Key: SDACGHLXIUCCIC-ONEGZZNKSA-N
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Description

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group, a hydroxyl group, and a malononitrile moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile typically involves a multi-step process:

    Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction. This reaction is carried out by reacting a phosphonium ylide with an aldehyde to form the styryl compound.

    Cyclohexenyl Intermediate Formation: The styryl intermediate is then subjected to a cyclization reaction to form the cyclohexenyl intermediate. This step often requires the use of a strong base and elevated temperatures.

    Final Coupling with Malononitrile: The final step involves the coupling of the cyclohexenyl intermediate with malononitrile under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the styryl and cyclohexenyl moieties can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport.

Comparison with Similar Compounds

Similar Compounds

    (E)-2(3-(4-methoxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

    (E)-2(3-(4-chlorostyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-19(2)10-15(9-16(11-19)17(12-20)13-21)4-3-14-5-7-18(22)8-6-14/h3-9,22H,10-11H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDACGHLXIUCCIC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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